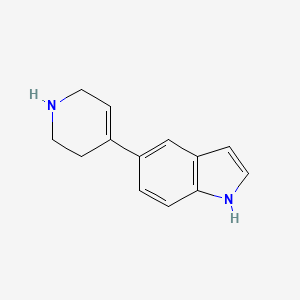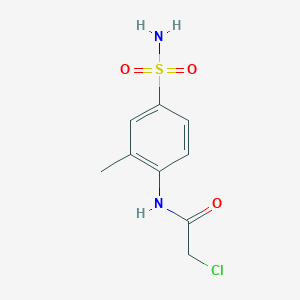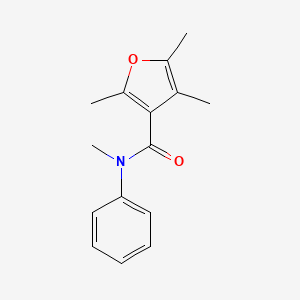
6-(Ethanesulfonyl)pyridin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Ethanesulfonyl)pyridin-3-amine, also known as E-64c, is a potent and irreversible inhibitor of cysteine proteases. Cysteine proteases are a class of enzymes that play a crucial role in many physiological and pathological processes, including protein degradation, apoptosis, and inflammation. The inhibition of cysteine proteases has been shown to have therapeutic potential in various diseases, including cancer, arthritis, and neurodegenerative disorders.
Wirkmechanismus
6-(Ethanesulfonyl)pyridin-3-amine irreversibly inhibits cysteine proteases by reacting with the active site cysteine residue, forming a covalent bond that permanently inactivates the enzyme. This mechanism of action makes 6-(Ethanesulfonyl)pyridin-3-amine a potent and specific inhibitor of cysteine proteases.
Biochemical and Physiological Effects:
The inhibition of cysteine proteases by 6-(Ethanesulfonyl)pyridin-3-amine has been shown to have various biochemical and physiological effects. In cancer research, 6-(Ethanesulfonyl)pyridin-3-amine has been shown to induce apoptosis and inhibit angiogenesis, leading to the inhibition of tumor growth and metastasis. In arthritis research, 6-(Ethanesulfonyl)pyridin-3-amine has been shown to reduce inflammation and joint destruction by inhibiting the activity of cysteine proteases involved in cartilage degradation. In neurodegenerative disorder research, 6-(Ethanesulfonyl)pyridin-3-amine has been shown to protect against neuronal cell death by inhibiting the activation of cysteine proteases involved in apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 6-(Ethanesulfonyl)pyridin-3-amine in lab experiments include its potency and specificity as a cysteine protease inhibitor, as well as its irreversible mechanism of action. However, the irreversible nature of 6-(Ethanesulfonyl)pyridin-3-amine's inhibition can also be a limitation, as it may lead to off-target effects and potential toxicity. Additionally, the synthesis of 6-(Ethanesulfonyl)pyridin-3-amine can be challenging and time-consuming, which may limit its availability for lab experiments.
Zukünftige Richtungen
There are several potential future directions for research on 6-(Ethanesulfonyl)pyridin-3-amine. One area of interest is the development of more potent and selective cysteine protease inhibitors based on the structure of 6-(Ethanesulfonyl)pyridin-3-amine. Another area of interest is the investigation of 6-(Ethanesulfonyl)pyridin-3-amine's potential therapeutic applications in other diseases, such as infectious diseases and cardiovascular diseases. Additionally, the elucidation of the molecular mechanisms underlying 6-(Ethanesulfonyl)pyridin-3-amine's effects on cysteine proteases and cellular pathways may provide insights into the development of new therapies for various diseases.
Synthesemethoden
The synthesis of 6-(Ethanesulfonyl)pyridin-3-amine involves the reaction of 6-chloro-3-pyridinesulfonamide with ethanesulfonyl chloride in the presence of a base, such as triethylamine. The resulting product is then purified by column chromatography to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
6-(Ethanesulfonyl)pyridin-3-amine has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, 6-(Ethanesulfonyl)pyridin-3-amine has been shown to inhibit the growth and metastasis of cancer cells by targeting cysteine proteases involved in tumor progression. In arthritis research, 6-(Ethanesulfonyl)pyridin-3-amine has been shown to reduce inflammation and joint destruction by inhibiting the activity of cysteine proteases involved in cartilage degradation. In neurodegenerative disorder research, 6-(Ethanesulfonyl)pyridin-3-amine has been shown to protect against neuronal cell death by inhibiting the activation of cysteine proteases involved in apoptosis.
Eigenschaften
IUPAC Name |
6-ethylsulfonylpyridin-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2S/c1-2-12(10,11)7-4-3-6(8)5-9-7/h3-5H,2,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJJBTDYNAGYHRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NC=C(C=C1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Ethanesulfonyl)pyridin-3-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 4-[(2-methyl-5-nitrophenyl)sulfonylamino]benzoate](/img/structure/B7479634.png)
![2-[benzenesulfonyl(benzyl)amino]-N-(1,3-benzodioxol-5-ylmethyl)acetamide](/img/structure/B7479638.png)
![2-[[5-[(4-chlorophenoxy)methyl]-1H-1,2,4-triazol-3-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B7479643.png)
![2-methoxy-N-[2-(3-methoxyanilino)-2-oxoethyl]benzamide](/img/structure/B7479649.png)
![n-(1h-Benzo[d]imidazol-2-yl)-4-methylbenzenesulfonamide](/img/structure/B7479656.png)
![4-[2-(4-Pyridin-2-yl-piperazin-1-yl)-ethyl]-phenylamine](/img/structure/B7479663.png)

![8-Benzyl-1,4-dioxa-8-azaspiro[4.5]decane;hydrochloride](/img/structure/B7479671.png)


![4,6-Dimethyl-2-[(2-methyl-1,3-thiazol-4-yl)methylsulfanyl]pyridine-3-carbonitrile](/img/structure/B7479695.png)


